![molecular formula C14H21FN2 B1438712 2-[(2-乙基-1-哌啶基)甲基]-4-氟苯胺 CAS No. 1156225-85-2](/img/structure/B1438712.png)
2-[(2-乙基-1-哌啶基)甲基]-4-氟苯胺
描述
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of piperidine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on the specific compound. For example, Bilastine, a piperidine derivative, has a molecular weight of 463.61 .科学研究应用
合成和药物化学评价
2-[(2-乙基-1-哌啶基)甲基]-4-氟苯胺是药物化学中感兴趣的化合物,因其结构特征可能影响在D2样受体上的结合亲和力的效力和选择性。研究表明,芳基烷基取代基,如在2-[(2-乙基-1-哌啶基)甲基]-4-氟苯胺中发现的那些,可以提高合成药物靶向D2样受体的选择性和效力。这一见解对于抗精神病药物的开发至关重要,因为它有助于探索三维化学空间的新领域,并为药物设计所必需的药效学理解做出贡献 (Sikazwe et al., 2009)。
在亲核芳香取代反应中的作用
该化合物的作用延伸到有机合成领域,特别是在亲核芳香取代反应中。研究表明其在合成复杂分子中的实用性,提供了对反应机制的见解,并有助于更广泛地理解化学反应性。这些应用突显了该化合物在药理学意义之外的相关性,突出了其在合成有机化学中的重要性 (Pietra & Vitali, 1972)。
化学选择性转化
对化学选择性转化的进一步研究展示了2-[(2-乙基-1-哌啶基)甲基]-4-氟苯胺在促进新型合成方法的发展中的多功能性。这类研究强调了该化合物在简化合成路线、提高反应效率以及促进有机合成学科进步方面的潜力。该化合物应用的这一方面对化学工业至关重要,特别是在制药、农药和材料科学的合成中 (Griggs, Tape, & Clarke, 2018)。
作用机制
Target of action
Piperidine derivatives are known to interact with a variety of targets in the body. They have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of action
Piperidine derivatives often work by interacting with specific receptors or enzymes in the body, leading to changes in cellular function .
Biochemical pathways
Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of action
The effects of piperidine derivatives can vary widely depending on their specific targets and mode of action .
安全和危害
未来方向
生化分析
Biochemical Properties
2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate.
Cellular Effects
The effects of 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, as seen with its impact on transcription factors such as NF-κB . The compound’s ability to modulate enzyme activity and gene expression underlies its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in vitro and in vivo has been associated with alterations in cellular processes, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have reported threshold effects where low doses enhance cellular function, but high doses result in cytotoxicity and organ damage . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . These interactions can affect metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . These interactions influence its localization and accumulation within tissues, affecting its biological activity.
Subcellular Localization
The subcellular localization of 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
2-[(2-ethylpiperidin-1-yl)methyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-2-13-5-3-4-8-17(13)10-11-9-12(15)6-7-14(11)16/h6-7,9,13H,2-5,8,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHSYCDLPBUZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-7-methylbenzo[D]thiazol-2-amine](/img/structure/B1438637.png)
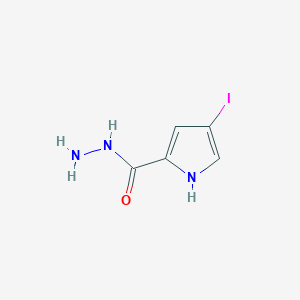
![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)
![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)
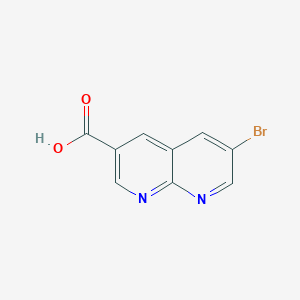


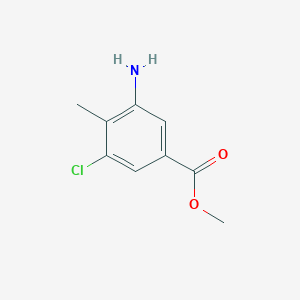
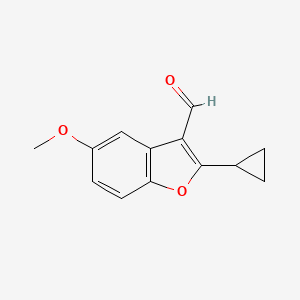
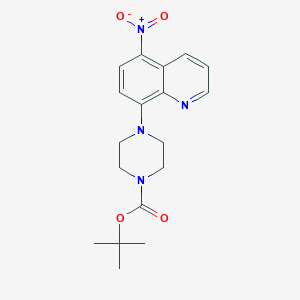

![[Ethyl(methyl)sulfamoyl]amine](/img/structure/B1438652.png)